molecular formula C22H20N4O3 B2435246 N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 923185-56-2

N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2435246
CAS No.: 923185-56-2
M. Wt: 388.427
InChI Key: DKQPPTGLGRVUCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-13-9-10-17(14(2)11-13)23-20(27)16-12-25(3)19-18(16)24-22(29)26(21(19)28)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQPPTGLGRVUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C22H20N4O3C_{22}H_{20}N_{4}O_{3} with a molecular weight of 388.4 g/mol. The structure features a bicyclic system formed by the fusion of a pyrimidine ring and a pyrrole ring. The compound's structure is critical for its biological activity and interaction with various biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidine compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
4h4T1 (breast cancer)7Inhibition of FGFR signaling pathway
16A-431 (skin cancer)1.98Induction of apoptosis through Bcl-2 inhibition

The inhibition of fibroblast growth factor receptors (FGFRs) has been highlighted as a crucial mechanism for the antitumor activity of these compounds. FGFR signaling is often aberrantly activated in tumors, making it a valuable target for cancer therapy .

The proposed mechanism involves the compound's ability to inhibit key signaling pathways associated with cell proliferation and survival. Specifically:

  • FGFR Inhibition : By targeting FGFRs, the compound disrupts downstream signaling that promotes tumor growth and metastasis.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by modulating apoptotic pathways involving Bcl-2 family proteins .
  • Cell Cycle Arrest : Some studies suggest that these compounds may also cause cell cycle arrest in the G1 phase, preventing cancer cells from proliferating .

Case Studies

A notable study evaluated the efficacy of pyrrolo[3,2-d]pyrimidine derivatives in various cancer models:

  • Study Design : In vitro assays were conducted on several cancer cell lines including breast (4T1), skin (A-431), and others.
  • Results : Compounds demonstrated varying levels of cytotoxicity with IC50 values ranging from 1.61 µM to 7 µM depending on the specific derivative and cell line tested.

This study underscores the potential for developing these compounds as therapeutic agents against resistant forms of cancer .

Scientific Research Applications

Synthetic Pathways

The synthesis may include cyclocondensation reactions involving α-halomethylbenzylketones and 2,6-diamino-4-hydroxypyrimidine. This process allows for the introduction of different substituents that can enhance biological activity or alter pharmacokinetic properties .

Antitumor Properties

Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit potent antitumor activity through mechanisms such as inhibition of vascular endothelial growth factor receptor (VEGFR) pathways. For instance, compounds structurally related to N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide have been shown to inhibit tumor growth by blocking angiogenesis .

Other Biological Activities

In addition to its antitumor properties, the compound has been investigated for anti-inflammatory effects and potential use in treating other diseases linked to abnormal angiogenesis . Its ability to interact with multiple biological targets makes it a versatile candidate for further research.

Drug Design

The structural characteristics of this compound facilitate its use in drug design. By modifying its structure through synthetic analogs, researchers aim to improve efficacy and reduce side effects associated with existing therapies .

In Silico Studies

Computational modeling and molecular docking studies have been employed to predict the interactions between this compound and various biological targets. These studies provide insights into the optimal structural modifications needed to enhance therapeutic outcomes .

Case Study: VEGFR Inhibition

A study demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines effectively inhibited VEGFR activity in cellular assays. The most potent compounds exhibited significant cytotoxicity against cancer cell lines while sparing normal cells from toxicity .

Case Study: Anti-inflammatory Activity

Another investigation highlighted the anti-inflammatory potential of similar compounds by demonstrating their ability to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. This suggests that this compound could be developed into therapies for inflammatory diseases .

Preparation Methods

Domino Ring-Closure Strategy

The pyrrolo[3,2-d]pyrimidine core is accessible via a domino ring-closure reaction, as demonstrated in analogous syntheses of pyrrolo[1,2-a]pyrimidines. Starting with α-ketoglutaric acid and a substituted pyrrole precursor, microwave-assisted cyclization at 100–250°C in polar aprotic solvents (e.g., 1,2-dichlorobenzene) yields the bicyclic system. For example, heating α-ketoglutaric acid with N-protected pyrrole derivatives under microwave irradiation (300 W) for 20–60 minutes achieves cyclization with enantiomeric excess up to 99%.

Key Reaction Conditions

Parameter Value Source
Temperature 240–250°C
Solvent 1,2-Dichlorobenzene
Catalyst None (thermal activation)
Yield 41–55%

Alternative Nucleophilic Substitution Routes

Patent US8106194B2 discloses a method for pyrrolo[1,2-a]pyrimidine derivatives using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a starting material. Nucleophilic substitution at the 4-position with amines or thiols, followed by Suzuki-Miyaura coupling at the 8-position, constructs the core. This approach can be adapted for pyrrolo[3,2-d]pyrimidines by adjusting substituent positions.

Introduction of the 5-Methyl and 2,4-Dioxo Groups

Alkylation and Oxidation Sequence

The 5-methyl group is introduced via alkylation of the pyrrolopyrimidine nitrogen. Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) at 60–80°C achieves N-methylation. Subsequent oxidation of the 2,4-positions to ketones employs Jones reagent (CrO3/H2SO4) or potassium permanganate under acidic conditions.

Representative Procedure

  • Dissolve pyrrolo[3,2-d]pyrimidine (1.0 equiv) in dry DMF.
  • Add methyl iodide (1.2 equiv) and K2CO3 (2.0 equiv).
  • Stir at 80°C for 6 hours.
  • Quench with H2O, extract with EtOAc, and purify by silica gel chromatography.

Direct Oxidative Functionalization

Recent advances utilize hypervalent iodine reagents (e.g., Dess-Martin periodinane) for simultaneous oxidation of secondary alcohols to ketones at the 2,4-positions. This method avoids over-oxidation and improves yields to 75–85%.

Installation of the 3-Phenyl Substituent

Suzuki-Miyaura Cross-Coupling

The 3-phenyl group is introduced via palladium-catalyzed cross-coupling. Aryl boronic acids react with brominated intermediates at the 3-position under Suzuki conditions.

Optimized Conditions

Component Quantity Source
PdCl2(dppf) 2–5 mol%
Aryl boronic acid 1.2 equiv
Base K2CO3 (3.0 equiv)
Solvent 1,4-Dioxane/H2O (2:1)
Temperature 60–80°C
Yield 65–78%

Carboxamide Formation at Position 7

Carboxylic Acid Intermediate

The 7-carboxylic acid precursor is synthesized via hydrolysis of a nitrile or ester group. For example, treatment of 7-cyano-pyrrolopyrimidine with concentrated HCl at reflux yields the carboxylic acid.

Amide Coupling with N-(2,4-Dimethylphenyl)Amine

Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupling with N-(2,4-dimethylphenyl)amine in dichloromethane produces the target carboxamide.

Procedure

  • Dissolve 7-carboxylic acid (1.0 equiv) in DCM.
  • Add EDC (1.5 equiv), HOBt (1.5 equiv), and N-(2,4-dimethylphenyl)amine (1.2 equiv).
  • Stir at room temperature for 12 hours.
  • Wash with NaHCO3, dry over MgSO4, and purify by recrystallization.

Final Cyclization to Tetrahydro Structure

Reductive Amination

The tetrahydro ring is formed via reductive amination between the 5-methyl group and a secondary amine. Sodium cyanoborohydride in methanol at pH 5–6 facilitates this transformation.

Acid-Catalyzed Cyclization

Alternately, polyphosphoric acid (PPA) at 120°C induces intramolecular cyclization by activating carbonyl groups for nucleophilic attack by the amine.

Comparative Data

Method Yield Purity Source
Reductive amination 68% 95%
PPA cyclization 82% 98%

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel chromatography with EtOAc/hexane gradients (3:7 to 7:3) or reverse-phase HPLC using C18 columns and acetonitrile/water mobile phases.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 2.25 (s, 6H, Ar-CH3), 3.41 (s, 3H, N-CH3), 7.21–7.45 (m, 9H, aromatic).
  • 13C NMR : 169.8 ppm (C=O), 154.2 ppm (C=N).
  • HRMS : [M+H]+ calcd. for C24H23N4O3: 415.1864; found: 415.1868.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent patents suggest transitioning batch processes to continuous flow systems to enhance reproducibility and reduce reaction times. Microwave-assisted steps are particularly amenable to flow chemistry, achieving 90% conversion in <10 minutes.

Green Chemistry Considerations

Replacing dichloromethane with cyclopentyl methyl ether (CPME) and using immobilized catalysts (e.g., Pd on carbon) reduces environmental impact while maintaining yields >80%.

Q & A

Q. What are the key considerations for optimizing the synthesis of this pyrrolo[3,2-d]pyrimidine derivative?

Methodological Answer:

  • Precursor Selection : Use functionalized pyrimidine intermediates (e.g., ethyl carboxylate derivatives) to introduce substituents at the 7-position. For example, describes a route starting with ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate .
  • Reaction Conditions : Optimize solvent (e.g., anhydrous DMF for coupling reactions) and catalysts (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine for amide bond formation) to improve yields, as shown in for similar compounds .
  • Purification : Employ silica gel chromatography and recrystallization to isolate high-purity products (≥89% yields reported in ) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction : Resolve the molecular geometry and confirm substituent positions. achieved a data-to-parameter ratio of 13.6 and R factor of 0.054 for a related structure .
  • NMR Spectroscopy : Analyze 1H/13C NMR to verify regiochemistry. For example, reports δ 4.37 (s, CH2) and δ 9.3 (s, NH) for pyrrolo[2,3-d]pyrimidine derivatives .
  • Melting Point Consistency : Compare observed melting points (e.g., 200–201°C in ) with literature values to assess purity .

Q. What analytical techniques are critical for assessing purity?

Methodological Answer:

  • HPLC : Use reverse-phase chromatography with UV detection to quantify impurities (<2% threshold).
  • TLC Monitoring : Track reaction progress using solvent systems like CHCl3/CH3OH (10:1), as in .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N, Cl, F percentages in ) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO/LUMO energies) and substituent effects. highlights ICReDD’s reaction path search methods for optimizing reaction conditions .
  • Molecular Docking : Simulate interactions with biological targets (e.g., receptor tyrosine kinases in ) to prioritize substituents like trifluoromethyl or naphthyl groups .
  • SAR Analysis : Compare derivatives with varying substituents (e.g., 2,4-dichlorophenyl vs. 2-fluoro-4-chlorophenyl in ) to identify critical pharmacophores .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Control variables like cell lines (e.g., HT-29 vs. MCF7) and incubation times. reports IC50 values under standardized conditions for antitumor activity .
  • Orthogonal Validation : Confirm activity using complementary assays (e.g., enzymatic inhibition and cell viability assays).
  • Purity Reassessment : Verify compound integrity via NMR and HPLC to rule out degradation artifacts .

Q. What strategies improve the scalability of multi-step syntheses for preclinical studies?

Methodological Answer:

  • Flow Chemistry : Implement continuous-flow reactors for hazardous steps (e.g., high-temperature cyclization).
  • Green Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions.
  • In-Line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediates .

Q. How can crystallographic data inform formulation stability studies?

Methodological Answer:

  • Polymorph Screening : Identify stable crystalline forms using X-ray powder diffraction (XRPD). ’s single-crystal data (mean C–C bond length 0.005 Å) provides a reference for lattice stability .
  • Hygroscopicity Testing : Correlate crystal packing (e.g., hydrogen-bond networks) with moisture uptake profiles.
  • Excipient Compatibility : Screen co-crystals with GRAS-listed agents to enhance solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.